molecular formula C14H15N3O2S B5750889 N-(4-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide

N-(4-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide

Cat. No. B5750889
M. Wt: 289.35 g/mol
InChI Key: BQWSXXRNAXZRSS-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide, also known as MPTA, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide is not fully understood, but it is believed to act through multiple pathways. In cancer cells, N-(4-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide has been shown to induce apoptosis by activating caspases and inhibiting anti-apoptotic proteins. It also inhibits angiogenesis by downregulating vascular endothelial growth factor (VEGF) expression. In neuroprotection, N-(4-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide has been found to reduce oxidative stress and inflammation by activating antioxidant enzymes and inhibiting pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(4-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide has been found to decrease cell proliferation and induce apoptosis. In neuroprotection, N-(4-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide has been shown to reduce oxidative stress and inflammation, which can lead to neurodegeneration. In antimicrobial activity, N-(4-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide has been found to have inhibitory effects on the growth of certain bacteria and fungi.

Advantages and Limitations for Lab Experiments

N-(4-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide has several advantages for lab experiments, including its low toxicity and high solubility in water and organic solvents. However, N-(4-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide also has some limitations, including its relatively low potency and limited availability.

Future Directions

There are several future directions for the study of N-(4-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide. One potential direction is the development of N-(4-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide derivatives with increased potency and selectivity. Another direction is the investigation of the potential therapeutic applications of N-(4-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide in various diseases, including cancer and neurodegenerative disorders. Additionally, the mechanisms of action of N-(4-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide could be further elucidated to better understand its biochemical and physiological effects.
Conclusion:
In conclusion, N-(4-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of N-(4-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide in various diseases and to develop more potent and selective derivatives.

Synthesis Methods

The synthesis of N-(4-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide involves the reaction of 4-methoxyacetophenone with 4-methyl-2-thiopyrimidine in the presence of a base such as potassium carbonate. This reaction produces the intermediate compound, 4-methoxyphenyl-2-(4-methyl-2-pyrimidinyl)thioacetate, which is then hydrolyzed to form N-(4-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide.

Scientific Research Applications

N-(4-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide has been studied for its potential applications in various fields, including cancer research, neuroprotection, and antimicrobial activity. In cancer research, N-(4-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroprotection, N-(4-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide has been found to protect neurons from oxidative stress and reduce inflammation. In antimicrobial activity, N-(4-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide has been shown to have inhibitory effects on the growth of certain bacteria and fungi.

properties

IUPAC Name

N-(4-methoxyphenyl)-2-(4-methylpyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S/c1-10-7-8-15-14(16-10)20-9-13(18)17-11-3-5-12(19-2)6-4-11/h3-8H,9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQWSXXRNAXZRSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)SCC(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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